Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a brominated pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification with benzyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed depend on the specific reaction. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would introduce various aryl or vinyl groups .
Scientific Research Applications
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Shares the brominated pyrrolo[2,3-b]pyridine core but lacks the benzyl ester group.
Benzyl 5-bromo-1H-indole-3-carboxylate: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C15H13BrN2O2 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
benzyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-8-12-6-7-18(14(12)17-9-13)15(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
KDBRNMGXZOVQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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